molecular formula C18H21ClN6 B5803826 1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B5803826
M. Wt: 356.9 g/mol
InChI Key: HBIBLIUDOKJUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multiple steps, including condensation reactions, and the introduction of various substituents to achieve the desired chemical structure. The specific synthetic routes and methodologies can vary depending on the targeted compound's functional groups and overall molecular architecture (Chern et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines, including our compound of interest, is crucial for their biological activity. The presence of substituents such as the 4-chlorobenzyl and 4-ethyl-1-piperazinyl groups can significantly affect the compound's binding affinity and specificity towards biological targets. Structural studies, such as X-ray crystallography and NMR spectroscopy, provide insights into the compound's conformation and the potential for intermolecular interactions (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions, influenced by their functional groups and electronic structure. These reactions include nucleophilic substitutions, electrophilic additions, and cycloadditions. The chemical properties of these compounds are shaped by the pyrimidine core's reactivity and the electronic effects of the substituents (El-Agrody et al., 2001).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6/c1-2-23-7-9-24(10-8-23)17-16-11-22-25(18(16)21-13-20-17)12-14-3-5-15(19)6-4-14/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIBLIUDOKJUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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